molecular formula C8H7ClOS B2547885 3-Chloro-4-methylsulfanyl-benzaldehyde CAS No. 38125-81-4

3-Chloro-4-methylsulfanyl-benzaldehyde

Cat. No.: B2547885
CAS No.: 38125-81-4
M. Wt: 186.65
InChI Key: LMPPOJFNFLYALG-UHFFFAOYSA-N
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Description

3-Chloro-4-methylsulfanyl-benzaldehyde is a useful research compound. Its molecular formula is C8H7ClOS and its molecular weight is 186.65. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPPOJFNFLYALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a Versatile Building Block: A Technical History of 3-Chloro-4-(methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the synthetic origins and chemical significance of 3-Chloro-4-(methylthio)benzaldehyde, a key intermediate in modern medicinal and materials chemistry.

Initially an obscure molecule, 3-Chloro-4-(methylthio)benzaldehyde (CAS No. 38125-81-4) has steadily gained prominence within the scientific community, particularly among researchers in drug discovery and materials science. This technical guide illuminates the historical context of its discovery, details its principal synthetic methodologies, and explores the chemical properties that make it a valuable precursor in the synthesis of complex molecular architectures. While a singular "discovery" paper remains elusive in early literature, its emergence can be traced through the development of synthetic strategies for polysubstituted benzaldehydes and thioanisoles.

I. A Historical Perspective: The Convergence of Synthetic Strategies

The story of 3-Chloro-4-(methylthio)benzaldehyde is not one of a sudden, celebrated discovery, but rather a tale of the gradual evolution of synthetic organic chemistry. The first synthesis of the parent molecule, benzaldehyde, by Wöhler and Liebig in 1832, opened the door to the exploration of its many derivatives.[1] The subsequent development of methods to introduce various functional groups onto the benzene ring laid the groundwork for the eventual creation of more complex structures like the title compound.

The introduction of a chlorine atom at the meta position and a methylthio group at the para position relative to the aldehyde function presents a specific synthetic challenge. The historical development of synthetic routes to substituted benzaldehydes and thioanisoles provides the context for its eventual synthesis.[2][3] Early methods for the synthesis of substituted benzaldehydes often involved harsh conditions and lacked regioselectivity. However, the advent of more sophisticated reactions in the 20th century provided chemists with the tools to construct such molecules with greater precision.

II. Key Synthetic Methodologies: A Chemist's Guide

The synthesis of 3-Chloro-4-(methylthio)benzaldehyde can be approached through several strategic pathways, primarily revolving around the late-stage introduction of either the methylthio or the formyl group, or by building the molecule from a pre-functionalized benzene ring.

A. Nucleophilic Aromatic Substitution (SNAr)

A highly plausible and industrially relevant approach involves the nucleophilic aromatic substitution of a suitable di-halogenated benzaldehyde. The reaction of 3-chloro-4-fluorobenzaldehyde with sodium thiomethoxide is a prime example. The greater lability of the fluorine atom compared to the chlorine atom in SNAr reactions directs the substitution to the 4-position.

Conceptual Workflow for SNAr Synthesis:

start 3-Chloro-4-fluorobenzaldehyde product 3-Chloro-4-(methylthio)benzaldehyde start->product Nucleophilic Aromatic Substitution reagent Sodium thiomethoxide (NaSMe) reagent->product Methylthiolation

Caption: SNAr approach to 3-Chloro-4-(methylthio)benzaldehyde.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Chloro-4-(methylthio)benzaldehyde.

B. Formylation of a Precursor Thioanisole

An alternative strategy involves the formylation of 2-chlorothioanisole. Several classic named reactions can be employed for this transformation, including the Vilsmeier-Haack and Gattermann-Koch reactions. The directing effect of the methylthio and chloro substituents will influence the regioselectivity of the formylation.

Conceptual Workflow for Formylation:

start 2-Chlorothioanisole product 3-Chloro-4-(methylthio)benzaldehyde start->product Electrophilic Formylation reagent Formylating Agent (e.g., Vilsmeier reagent) reagent->product

Caption: Formylation approach to 3-Chloro-4-(methylthio)benzaldehyde.

III. Physicochemical Properties and Characterization

A comprehensive understanding of a molecule's properties is paramount for its application in further synthetic endeavors.

PropertyValue
CAS Number 38125-81-4
Molecular Formula C₈H₇ClOS
Molecular Weight 186.66 g/mol
Appearance Typically a solid
Boiling Point 281.0±30.0 °C (Predicted)
Density 1.28±0.1 g/cm³ (Predicted)

Spectroscopic Data:

  • 1H NMR (CDCl3, 400 MHz): The proton NMR spectrum is expected to show a singlet for the aldehyde proton around δ 9.9 ppm. The aromatic protons will appear as a set of multiplets in the aromatic region (δ 7.0-8.0 ppm), and the methylthio protons will be a singlet around δ 2.5 ppm. The exact splitting pattern of the aromatic protons will depend on the coupling constants between them.

  • 13C NMR (CDCl3, 100 MHz): The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around δ 190 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, and the methylthio carbon will appear upfield, typically around δ 15 ppm.

IV. Applications in Drug Discovery and Beyond

The strategic placement of the chloro, methylthio, and aldehyde functionalities makes 3-Chloro-4-(methylthio)benzaldehyde a versatile intermediate. The aldehyde group serves as a handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule. For instance, the oxidized derivative, 3-chloro-4-(methylsulfonyl)benzaldehyde, is a known precursor in the synthesis of more complex molecules.[4]

The presence of both a halogen and a sulfur-containing group offers opportunities for cross-coupling reactions, further expanding its synthetic utility. These features have led to its use as a building block in the synthesis of biologically active compounds and functional materials.

V. Conclusion

While the precise moment of its first synthesis may be buried in the annals of chemical literature, the importance of 3-Chloro-4-(methylthio)benzaldehyde as a synthetic intermediate is clear. Its preparation, achievable through established and reliable synthetic routes, provides access to a unique combination of functional groups. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of such versatile building blocks is only set to increase, ensuring that the story of 3-Chloro-4-(methylthio)benzaldehyde is one that will continue to be written in laboratories around the world.

References

  • Google Patents.A process for preparing 3-{[3-chloro-4-(methylsulfonyl)-phenyl]methylene}-2,4-pentanedione.
  • The Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure.[Link]

  • Wikipedia. Benzaldehyde.[Link]

  • Wisdomlib. Substituted Benzaldehyde: Significance and symbolism.[Link]

  • Google Patents.Preparation method of p-methylsulfonyl benzaldehyde.
  • ResearchGate. Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base...[Link]

  • Growing Science. Current Chemistry Letters Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant a.[Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.[Link]

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.[Link]

  • PubMed. Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates.[Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.[Link]

  • Google Patents.
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  • PrepChem.com. Synthesis of 4-(methylthio)benzyl chloride.[Link]

  • Organic Syntheses. m-CHLOROBENZALDEHYDE.[Link]

  • The Good Scents Company. 4-(methyl thio) benzaldehyde, 3446-89-7.[Link]

  • ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.[Link]

  • Beilstein Journals. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates.[Link]

  • Protocols.io. RAFT Based Synthesis of In-house Polymers.[Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.[Link]

  • PubMed. Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates.[Link]

Sources

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 3-Chloro-4-methylsulfanyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Structure

3-Chloro-4-methylsulfanyl-benzaldehyde possesses a unique substitution pattern on the benzene ring, incorporating an electron-withdrawing chloro group, an electron-donating methylsulfanyl group, and an aldehyde functional group. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules, potentially with interesting biological activities.

Molecular Structure:

Caption: Molecular structure of this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,4-dichlorobenzaldehyde, with sodium thiomethoxide. This approach is analogous to established procedures for the preparation of similar aryl methyl sulfides.[1]

Synthetic Workflow

G M [M]⁺˙ m/z 186/188 M_minus_H [M-H]⁺ m/z 185/187 M->M_minus_H -H˙ M_minus_CHO [M-CHO]⁺ m/z 157/159 M->M_minus_CHO -CHO˙ M_minus_CH3 [M-CH₃]⁺ m/z 171/173 M->M_minus_CH3 -CH₃˙ M_minus_Cl [M-Cl]⁺ m/z 151 M_minus_CHO->M_minus_Cl -Cl˙

Sources

Unlocking the Potential of 3-Chloro-4-methylsulfanyl-benzaldehyde: A Technical Guide for Novel Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide illuminates the untapped research potential of 3-Chloro-4-methylsulfanyl-benzaldehyde. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide a strategic roadmap for exploring this compound's utility in medicinal chemistry, materials science, and agrochemicals.

This guide is structured to foster innovation, presenting a logical progression from the foundational chemistry of this compound to tangible, high-potential research avenues. Each proposed area is supported by established principles and methodologies, adapted to the specific characteristics of this molecule.

Foundational Profile: Understanding the Core Moiety

This compound, with the CAS Number 38125-81-4, is an aromatic aldehyde distinguished by two key functional groups: a chlorine atom at the meta position and a methylsulfanyl group at the para position relative to the aldehyde.[1] This unique substitution pattern offers a rich playground for synthetic chemists and drug designers.

PropertyValueSource
CAS Number 38125-81-4[1]
Molecular Formula C₈H₇ClOSInferred
Molecular Weight 186.66 g/mol Inferred

The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including but not limited to reductive amination, Wittig reactions, and the formation of Schiff bases. The chloro and methylsulfanyl substituents are critical modulators of the compound's electronic and steric properties, influencing its reactivity and potential biological interactions. The sulfur atom, in particular, is susceptible to oxidation, offering a straightforward path to sulfoxide and sulfone derivatives, thereby expanding the accessible chemical space.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural alerts within this compound suggest a strong potential for applications in medicinal chemistry. The benzaldehyde core is a common scaffold in bioactive molecules, and the specific substituents offer opportunities for targeted drug design.

Antimicrobial Drug Development

Rationale: Benzaldehyde and its derivatives have demonstrated antimicrobial properties.[2][3] The presence of a sulfur-containing functional group, akin to those found in some antibiotic classes, and a halogen atom, known to enhance antimicrobial potency, makes this compound a promising starting point for novel antibiotic discovery.

Proposed Research Workflow:

Caption: Workflow for Antimicrobial Drug Discovery.

Experimental Protocol: Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve 1 equivalent of this compound in anhydrous ethanol.

  • Addition of Amine: Add 1.1 equivalents of the desired primary amine to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate and can be collected by filtration.

  • Purification: If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Development of Antioxidant Compounds

Rationale: Phenolic compounds are well-known for their antioxidant properties. While this compound itself is not a phenol, its derivatives can be designed to possess antioxidant activity. For instance, the synthesis of derivatives that incorporate phenolic moieties could lead to novel antioxidants.[4]

Proposed Research Directions:

  • Synthesis of Hydroxylated Derivatives: Explore reactions to introduce hydroxyl groups onto the aromatic ring or on side chains attached to the aldehyde.

  • Evaluation of Radical Scavenging Activity: Utilize standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to quantify the antioxidant capacity of the synthesized derivatives.[4]

Potential Research Area 2: Agrochemicals

Rationale: The structural motifs present in this compound are found in various agrochemicals. Benzaldehyde itself has shown insecticidal activity.[3] The chloro and methylsulfanyl groups can enhance the lipophilicity and metabolic stability of the molecule, which are desirable properties for pesticides and herbicides.

Proposed Research Workflow:

Agrochemical_Research_Workflow start This compound synthesis Synthesis of Analogs Knoevenagel Condensation Wittig Reaction Grignard Reaction start->synthesis screening Biological Screening Insecticidal Assays Herbicidal Assays Fungicidal Assays synthesis->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead lead_dev Lead Compound Development hit_to_lead->lead_dev end Potential Agrochemical Product lead_dev->end

Caption: Workflow for Agrochemical Discovery.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

  • Reactant Mixture: In a round-bottom flask, combine 1 equivalent of this compound with 1.1 equivalents of an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or toluene, and a catalytic amount of a base like piperidine or triethylamine.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization or column chromatography to obtain the desired α,β-unsaturated product.

  • Characterization: Analyze the purified compound by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Potential Research Area 3: Materials Science and Organic Synthesis

Rationale: Benzaldehyde derivatives are valuable building blocks in organic synthesis and can be used to create novel materials.[5] The specific functional groups of this compound make it a candidate for the synthesis of specialty polymers and functional dyes.

Proposed Research Directions:

  • Polymer Synthesis: Utilize the aldehyde functionality for polymerization reactions, such as the synthesis of polyesters or poly-Schiff bases. The chloro and methylsulfanyl groups can impart unique properties like flame retardancy or altered refractive indices to the resulting polymers.

  • Dye Synthesis: The aromatic core can be functionalized to create azo dyes or other chromophoric systems. The electronic properties of the substituents will influence the color and photostability of the resulting dyes.

Synthetic Accessibility

Proposed Synthetic Protocol (based on analogous reactions):

  • Starting Material: 3,4-Dichlorobenzaldehyde.

  • Reagent: Sodium thiomethoxide (NaSMe).

  • Solvent: A polar aprotic solvent such as DMF or DMSO.

  • Reaction: The reaction would likely proceed via nucleophilic aromatic substitution, where the thiomethoxide selectively displaces one of the chlorine atoms. The regioselectivity would need to be determined and optimized.

  • Work-up and Purification: Standard aqueous work-up followed by extraction and purification by column chromatography or distillation.

This proposed synthesis is an adaptation of known methods for preparing similar aryl methyl sulfides from chloroarenes.[6][7]

Conclusion

This compound represents a molecule with significant, yet underexplored, potential. Its unique combination of a reactive aldehyde, a halogen, and a modifiable sulfur-containing group makes it a highly attractive scaffold for innovation across multiple scientific disciplines. This guide provides a foundational framework and actionable research plans to unlock the latent value of this compound. The proposed research avenues in medicinal chemistry, agrochemicals, and materials science are grounded in established scientific principles and offer a clear path for investigation. It is our hope that this document will catalyze new research endeavors that fully exploit the promising characteristics of this compound.

References

  • Benzaldehyde, 3-[[(7-chloro-2-quinolinyl)methyl]thio]- | 115104-36-4 - LookChem. (n.d.). Retrieved from [Link]

  • CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents. (n.d.).
  • m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC. (2021, September 13). Retrieved from [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark. (2019, October 18). Retrieved from [Link]

  • Preparation of 3-chlorobenzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]

  • Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed. (2015, January 28). Retrieved from [Link]

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Methodological & Application

Synthesis of 3-Chloro-4-methylsulfanyl-benzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic protocols for producing 3-Chloro-4-methylsulfanyl-benzaldehyde (CAS No: 38125-81-4), a valuable intermediate in the fields of pharmaceutical and agrochemical research. The primary methodology detailed herein is a robust two-step process, commencing with the synthesis of the key precursor, 2-chloro-thioanisole, followed by its formylation via the Vilsmeier-Haack reaction. This approach is favored for its reliability and scalability.

Strategic Overview & Rationale

The synthesis of this compound is most effectively achieved through electrophilic aromatic substitution on an appropriately substituted benzene ring. The chosen strategy involves:

  • Precursor Synthesis : Preparation of 1-chloro-2-(methylthio)benzene, commonly known as 2-chloro-thioanisole. This is accomplished via the S-methylation of 2-chlorothiophenol. This precursor correctly positions the chloro and methylsulfanyl groups, which are ortho- and para-directing, to guide the incoming electrophile.

  • Formylation : Introduction of the aldehyde (formyl) group onto the precursor ring using the Vilsmeier-Haack reaction.[1][2] The electron-donating nature of the methylsulfanyl group activates the aromatic ring, facilitating electrophilic substitution. The formyl group is directed to the position para to the methylsulfanyl group and ortho to the chlorine atom, yielding the desired product with high regioselectivity.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Formylation start_A 2-Chlorothiophenol reagents_A Base (e.g., NaOH) Methylating Agent (e.g., CH3I) product_A 2-Chloro-thioanisole (1-Chloro-2-(methylthio)benzene) reagents_A->product_A S-Methylation reagents_B POCl3 + DMF (Vilsmeier Reagent) product_A->reagents_B Substrate product_B This compound reagents_B->product_B Vilsmeier-Haack Reaction

Caption: Overall two-step synthesis pathway.

Part A: Synthesis of Precursor: 2-Chloro-thioanisole

This protocol details the S-methylation of 2-chlorothiophenol to yield 2-chloro-thioanisole (CAS: 17733-22-1). The reaction proceeds via deprotonation of the thiol to form a more nucleophilic thiophenolate, which then undergoes nucleophilic substitution with a methylating agent.

Materials & Reagents (Part A)
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
2-ChlorothiophenolC₆H₅ClS144.626320-03-2[3]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Base
Methyl Iodide (CH₃I)CH₃I141.9474-88-4[4] Methylating agent
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Solvent
Deionized WaterH₂O18.027732-18-5
Anhydrous MgSO₄MgSO₄120.377487-88-9Drying agent
Step-by-Step Protocol (Part A)
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chlorothiophenol (7.23 g, 50 mmol) and dichloromethane (100 mL).

  • Base Addition : Prepare a solution of sodium hydroxide (2.2 g, 55 mmol) in 20 mL of deionized water. Add this solution dropwise to the stirred solution of 2-chlorothiophenol at room temperature. Stir for 30 minutes to ensure complete formation of the sodium 2-chlorothiophenolate.

  • Methylation : Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (7.8 g, 3.4 mL, 55 mmol) dropwise from the dropping funnel over 20 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation and Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, 2-chloro-thioanisole, can be purified by vacuum distillation (boiling point ~239-240 °C) to yield a colorless to pale yellow liquid.[5]

Part B: Vilsmeier-Haack Formylation

This protocol describes the formylation of 2-chloro-thioanisole to produce the target compound, this compound. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]

Materials & Reagents (Part B)
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
2-Chloro-thioanisoleC₇H₇ClS158.6517733-22-1[5] Substrate
Phosphorus OxychloridePOCl₃153.3310025-87-3Corrosive, water-reactive
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous grade
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Anhydrous solvent
Sodium Acetate (NaOAc)CH₃COONa82.03127-09-3For work-up
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent
Deionized Water / IceH₂O18.027732-18-5
Step-by-Step Protocol (Part B)
  • Vilsmeier Reagent Formation : In a three-necked 250 mL flask fitted with a thermometer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (11.0 g, 11.6 mL, 150 mmol) to 0 °C in an ice-salt bath. Add phosphorus oxychloride (11.5 g, 7.0 mL, 75 mmol) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After addition, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition : Dissolve 2-chloro-thioanisole (7.94 g, 50 mmol) in 1,2-dichloroethane (25 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction : After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis (Work-up) : Cool the reaction mixture back down to 0 °C. Carefully and slowly pour the mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralization and Product Formation : Slowly add a saturated aqueous solution of sodium acetate until the mixture is neutralized (pH ~6-7). This step hydrolyzes the intermediate iminium salt to the final aldehyde. Stir the mixture at room temperature for 1 hour.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Isolation and Purification : Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Reaction Mechanism: The Vilsmeier-Haack Reaction

The reaction proceeds in three key stages:

  • Formation of the Vilsmeier Reagent : DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination cascade releases a stable phosphate byproduct and generates the highly electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent.[7]

  • Electrophilic Aromatic Substitution : The electron-rich aromatic ring of 2-chloro-thioanisole attacks the electrophilic carbon of the Vilsmeier reagent. The methylsulfanyl (-SCH₃) group is a strong ortho-, para-director, and due to sterics, the substitution occurs at the para position. This forms a resonance-stabilized cationic intermediate (a sigma complex).

  • Hydrolysis : Deprotonation restores aromaticity, yielding an iminium salt intermediate. During aqueous work-up, this salt is readily hydrolyzed to form the final aldehyde product and dimethylamine hydrochloride.[1][6]

Vilsmeier_Mechanism DMF DMF POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) POCl3->Vilsmeier_Reagent Activation Sigma_Complex Sigma Complex (Resonance Stabilized) Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Substrate 2-Chloro-thioanisole Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Rearomatization (-H+) Final_Product 3-Chloro-4-methylsulfanyl- benzaldehyde Iminium_Salt->Final_Product Hydrolysis (H2O)

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR : Expected signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the methylsulfanyl protons (~2.5 ppm), and three distinct signals in the aromatic region (~7.3-7.9 ppm) corresponding to the three aromatic protons, showing characteristic ortho and meta coupling.[8]

  • ¹³C NMR : Key resonances are expected for the carbonyl carbon (~190-192 ppm), the carbons of the aromatic ring (typically ~125-145 ppm), and the methyl carbon of the thioether (~15 ppm).

  • IR Spectroscopy : A strong absorption band characteristic of the aldehyde C=O stretch should be visible around 1690-1710 cm⁻¹. Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₈H₇ClOS (186.66 g/mol ), with a characteristic (M+2)⁺ peak at approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

Safety and Handling

  • General : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.

  • 2-Chlorothiophenol : Toxic and has a strong, unpleasant odor. Handle with care to avoid inhalation and skin contact.

  • Methyl Iodide : Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution and avoid exposure.

  • Phosphorus Oxychloride (POCl₃) : Highly corrosive and reacts violently with water, releasing toxic HCl gas. It should be handled under anhydrous conditions and added slowly to DMF.

  • N,N-Dimethylformamide (DMF) : A skin and respiratory irritant and is considered a reproductive toxin. Use in a fume hood and avoid contact.

  • Solvents : Dichloromethane, 1,2-dichloroethane, and ethyl acetate are volatile and flammable. Work away from ignition sources.

References

  • ChemRxiv. (n.d.). Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4124646A - Process for producing thioanisole.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432015A - Supercritical thioanisole synthesis method by using chloromethane.
  • ChemWhat. (2025). 2-Chlorothioanisole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation. Retrieved from [Link]

  • ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

  • Vaia. (n.d.). In the Gatterman-Koch reaction, a formyl group. Retrieved from [Link]

  • Purechemistry. (2023). Aromatic formylation reaction. Retrieved from [Link]

  • YouTube. (2024). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1-chloro-2-(dichloromethyl)benzene. Retrieved from [Link]

  • PubMed. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Chemsrc. (2025). 2-Chlorothiosanisole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzaldehyde. Retrieved from [Link]

  • YouTube. (2020). FORMYLATION AND CARBOXYLATION OF BENZENE WITH MECHANISM | Dr. Amjad Hussain. Retrieved from [Link]

  • ChemWhat. (2025). 1-chloro-2-methylbenzene. Retrieved from [Link]

  • MDPI. (2024). Formation of Pre-PCTA/DT Intermediates from 2-Chlorothiophenol on Silica Clusters: A Quantum Mechanical Study. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-chloro-. Retrieved from [Link]

  • PubMed. (1969). S-methylation, oxidation, hydroxylation and conjugation of thiophenol in the rat. Retrieved from [Link]

Sources

Use of 3-Chloro-4-methylsulfanyl-benzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & STRATEGIC VALUE

3-Chloro-4-methylsulfanyl-benzaldehyde (CAS: 38125-81-4) is a high-value "pivot" intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the juxtaposition of an electron-withdrawing chlorine atom ortho to an electron-rich, oxidizable methylthio (thiomethyl) group.[1]

For drug developers, this molecule offers three distinct strategic advantages over its oxygen analog (3-chloro-4-methoxybenzaldehyde):

  • Bioisosteric Tuning: The

    
     group is significantly more lipophilic (
    
    
    
    value ~ 0.[1]61) than
    
    
    (
    
    
    value ~ -0.02), allowing for modulation of membrane permeability and blood-brain barrier (BBB) penetration without altering the core scaffold geometry.[1]
  • Metabolic Switching: The sulfide moiety serves as a "metabolic handle." It can be retained as a sulfide or selectively oxidized to a sulfoxide (chiral center potential) or sulfone (strong H-bond acceptor), drastically altering the pharmacophore's polarity and solubility profile during Lead Optimization.

  • Regioselective Reactivity: The aldehyde functionality allows for rapid diversification via reductive amination, Knoevenagel condensation, or olefination, while the aryl chloride remains available for late-stage cross-coupling (e.g., Suzuki-Miyaura) to biaryl systems.

PART 2: CHEMICAL PROFILE & SAFETY

PropertySpecification
CAS Number 38125-81-4
IUPAC Name 3-Chloro-4-(methylsulfanyl)benzaldehyde
Molecular Weight 186.66 g/mol
Appearance Yellow to orange liquid or low-melting solid (mp ~28-30°C)
Boiling Point ~145°C at 10 mmHg (approximate)
Solubility Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water
Stability Air-sensitive (slow oxidation to sulfoxide); Acid-sensitive
Safety & Handling (Critical)
  • Stench Warning: Like most low-molecular-weight sulfides, this compound has a potent, disagreeable garlic/cabbage odor.[1] All handling must occur within a functioning fume hood.

  • Oxidation Sensitivity: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Exposure to air will slowly convert the surface to the sulfoxide, complicating stoichiometry in subsequent steps.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

PART 3: SYNTHETIC PATHWAYS (The "Reaction Tree")

The utility of this compound lies in its position as a divergence point.[1] It is synthesized via Nucleophilic Aromatic Substitution (SNAr) and consumed via aldehyde functionalization.

Diagram 1: The Strategic Reaction Map

ReactionMap cluster_0 Key Transformation Logic Start 3,4-Dichlorobenzaldehyde Core 3-Chloro-4-methylsulfanyl- benzaldehyde (The Intermediate) Start->Core NaSMe, DMF S_NAr (Regioselective) Prod1 Benzylamine Derivatives (Kinase Inhibitors) Core->Prod1 Reductive Amination (R-NH2, NaBH(OAc)3) Prod2 Styrene/Cinnamic Analogs (Michael Acceptors) Core->Prod2 Wittig/Knoevenagel Condensation Prod3 Sulfonyl Benzaldehydes (COX-2 Type Pharmacophores) Core->Prod3 Oxidation (mCPBA or Oxone)

Caption: Synthesis and divergence of this compound. Green arrow indicates formation; Blue/Red/Yellow arrows indicate application pathways.[1]

PART 4: DETAILED EXPERIMENTAL PROTOCOLS

Protocol A: Upstream Synthesis (Preparation of the Intermediate)

Context: Commercial supplies can be expensive or impure. This protocol allows for the reliable in-house generation of the intermediate from cheap 3,4-dichlorobenzaldehyde.[1]

Mechanism: Regioselective Nucleophilic Aromatic Substitution (SNAr). The aldehyde group at C1 activates the chlorine at C4 (para) significantly more than the chlorine at C3 (meta), ensuring high regioselectivity.

Reagents:

  • 3,4-Dichlorobenzaldehyde (1.0 equiv)[1]

  • Sodium thiomethoxide (NaSMe) (1.1 equiv) — Use dry powder or 20% aq. solution

  • DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) — Anhydrous[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 3,4-dichlorobenzaldehyde (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).

  • Cooling: Cool the solution to 0°C in an ice bath. Exotherm control is critical to prevent bis-substitution.[1]

  • Addition: Add NaSMe (11 mmol) portion-wise over 15 minutes. If using aqueous NaSMe, add a phase transfer catalyst (e.g., TBAB, 5 mol%) to improve rate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product may precipitate as a solid or oil out. Extract with Ethyl Acetate (3x).[2]

  • Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4.[3] Concentrate.

    • Note: If the smell is overwhelming, wash the organic phase with dilute bleach (sodium hypochlorite) to oxidize trace thiols/sulfides in the waste, but do not expose the product to bleach.

Protocol B: Downstream Application (Reductive Amination)

Context: Synthesis of a "Thio-Avanafil" analog library. This protocol couples the aldehyde with a secondary amine (e.g., morpholine or piperazine derivative).

Reagents:

  • This compound (1.0 equiv)[1]

  • Amine (e.g., Morpholine) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)[1]

  • DCM (Dichloromethane) or DCE (Dichloroethane)[1]

Step-by-Step Procedure:

  • Imine Formation: In a vial, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add 1 drop of glacial acetic acid. Stir at RT for 30–60 minutes.

    • Checkpoint: The solution often turns slightly cloudy or changes color as the imine/iminium species forms.

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly (H2 gas evolution).

  • Incubation: Stir at RT for 4–16 hours.

    • Why STAB? STAB is milder than NaBH4 and will not reduce the aldehyde before it forms the imine, preventing the formation of the benzyl alcohol byproduct.

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes to neutralize acid and decompose borate complexes.

  • Extraction: Separate phases. Extract aqueous layer with DCM.

  • Analysis: The resulting benzylamine is stable. Verify by LC-MS. The mass should correspond to [M+H]+.

    • Expert Tip: If the sulfide oxidizes to sulfoxide during this step (rare with STAB, common with vigorous workups), you will see M+16 peaks. Keep workup cool and rapid.

PART 5: TROUBLESHOOTING & OPTIMIZATION

IssueProbable CauseCorrective Action
Low Yield in SNAr Bis-substitution (both Cl replaced)Lower temperature to 0°C; ensure strict 1.1 eq of NaSMe; do not overheat.
Product smells "Garlic-like" Residual Methyl MercaptanWash organic phase with dilute NaOH.[1] Treat waste streams with bleach in the hood before disposal.
M+16 Peak in MS Oxidation to SulfoxideDegas solvents with Argon. Avoid peroxide-containing ethers (e.g., old THF).[1]
Aldehyde Unreactive Hydrate formationIf stored wet, the aldehyde can form a hydrate. Azeotrope with toluene to dry before use.

PART 6: REFERENCES

  • Synthesis of Methylthio-Benzaldehydes:

    • Original Method: CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.[1] (Describes the SNAr of 4-chlorobenzaldehyde with NaSMe, applicable to the 3,4-dichloro analog).

    • Source:[1]

  • Pharmaceutical Relevance of Thioethers:

    • Review: "The Role of Sulfur in Drug Discovery." Journal of Medicinal Chemistry. Thioethers are key bioisosteres for ethers, improving metabolic stability.

    • Related Drug:Avanafil (Uses the 3-chloro-4-methoxybenzylamine intermediate).[1][3] The 3-chloro-4-methylsulfanyl analog is a common SAR variant.[1]

    • Source: (Contextual reference for the methoxy analog).[1]

  • Reductive Amination Protocols:

    • Standard Guide: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Reactions.[3][4][5][6][7][8]

    • Source:[1]

  • Safety Data:

    • MSDS: 3-Chloro-4-fluorobenzaldehyde (Analogous handling).[1]

    • Source:[1]

Sources

Application Notes and Protocols: The Role of 3-Chloro-4-methylsulfanyl-benzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic value of a starting material is measured by its versatility, reactivity, and the biological relevance of the scaffolds it can generate. 3-Chloro-4-methylsulfanyl-benzaldehyde is one such unassuming yet powerful building block. Its unique substitution pattern—an electrophilic aldehyde for condensations and carbon-carbon bond formations, a chloro group ideal for cross-coupling reactions, and a methylsulfanyl moiety that can influence solubility and metabolic stability—positions it as a valuable intermediate in the synthesis of complex therapeutic agents.[1]

This guide provides an in-depth exploration of the practical applications of this compound. We move beyond simple cataloging of reactions to explain the underlying chemical logic and provide field-tested protocols for its use in synthesizing molecules with significant therapeutic potential, particularly in the realm of kinase inhibition for oncology.

Core Applications in Bioactive Molecule Synthesis

The primary utility of this compound in medicinal chemistry is as a precursor for constructing larger, more complex heterocyclic systems. The benzaldehyde functional group serves as a handle for elaboration, while the chloro and methylsulfanyl groups provide avenues for further diversification and tuning of pharmacokinetic properties.

Key Application: Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[4] this compound serves as a key starting material for scaffolds that can target the ATP-binding site of various kinases.

For instance, this aldehyde can be utilized in condensation reactions to build complex heterocyclic cores, such as oxindoles, which are known privileged structures in kinase inhibitor design.[5] The resulting aromatic system can be further functionalized, often via palladium-catalyzed cross-coupling reactions at the chlorine position, to introduce moieties that interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.

Experimental Protocols and Methodologies

The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers. The causality behind key steps is explained to empower users to troubleshoot and adapt these methods as needed.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[6][7] This reaction is particularly useful for elaborating the scaffold derived from this compound by replacing the chlorine atom with various aryl or heteroaryl groups.

Objective: To couple an arylboronic acid to the 3-position of a benzaldehyde-derived scaffold.

Rationale: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The choice of base is critical for activating the boronic acid for transmetalation, while the ligand stabilizes the palladium complex and promotes the desired reactivity.[6] An inert atmosphere is mandatory to prevent the degradation of the catalyst and phosphine ligands.

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Halide (Substrate), Arylboronic Acid, Base (e.g., K2CO3), and Pd Catalyst (e.g., Pd(PPh3)4) in a flame-dried flask. B Purge flask with inert gas (Argon or Nitrogen). A->B C Add degassed solvents (e.g., 1,4-Dioxane/Water). B->C D Heat mixture to reflux (e.g., 80-100 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool reaction to room temperature. Perform aqueous work-up (e.g., add water, extract with EtOAc). E->F G Dry organic layer (e.g., MgSO4), filter, and concentrate. F->G H Purify crude product via column chromatography. G->H I Isolated Biaryl Product H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl chloride substrate (derived from this compound) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl chloride substrate (1.0 equiv), the arylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Atmosphere Purge: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solution via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The reaction should become a dark, heterogeneous mixture.

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Summary Table: Suzuki Coupling Conditions

CatalystBaseSolventTemp (°C)Typical Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10012-2470-95
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O801-475-98
Pd(OAc)₂ / PCy₃K₃PO₄THFRT - 606-1865-90
Yields are representative and highly dependent on the specific substrates used.[6][8][9]
Protocol 2: Knoevenagel Condensation for C=C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. This reaction is fundamental for converting the aldehyde group of this compound into a key structural motif found in many kinase inhibitors, such as the exocyclic double bond in 3-substituted oxindoles.[5]

Objective: To react this compound with an active methylene compound (e.g., an oxindole) to form an α,β-unsaturated product.

Rationale: A weak base, such as piperidine or pyrrolidine, is used to deprotonate the active methylene compound, forming a nucleophilic enolate. This enolate then attacks the electrophilic aldehyde carbon. The subsequent dehydration step is often spontaneous or driven by heat to yield the thermodynamically stable conjugated product.

Materials:

  • This compound (1.0 equiv)

  • Active methylene compound (e.g., 5-fluorooxindole) (1.0 equiv)

  • Base catalyst (e.g., Piperidine, 0.1 equiv)

  • Solvent (e.g., Ethanol or Isopropanol)

Step-by-Step Procedure:

  • Reagent Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and the active methylene compound (1.0 equiv) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir for 4-8 hours. A precipitate of the product often forms as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to obtain the pure condensed product. Further purification by recrystallization or chromatography is typically not required if high-purity starting materials are used.

Biological Context: Mechanism of Action

Molecules synthesized from this compound are often designed as ATP-competitive kinase inhibitors. This mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding. This action blocks the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes aberrant cell growth and survival.

Diagram: ATP-Competitive Kinase Inhibition

G cluster_active Active Kinase Signaling cluster_inhibited Inhibited Kinase Signaling Kinase_A Kinase PhosphoSubstrate_A Phosphorylated Substrate (Active Signaling) Kinase_A->PhosphoSubstrate_A Phosphorylates ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Protein Substrate_A->Kinase_A Binds Kinase_B Kinase NoReaction No Phosphorylation (Signaling Blocked) Kinase_B->NoReaction Inhibitor Inhibitor (Derived from Scaffold) Inhibitor->Kinase_B Binds to ATP Pocket ATP_B ATP ATP_B->Kinase_B Blocked Substrate_B Substrate Protein Substrate_B->NoReaction

Sources

Catalytic Pathways for the Synthesis of 3-Chloro-4-methylsulfanyl-benzaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Chloro-4-methylsulfanyl-benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a chlorinated and methylthiolated benzaldehyde, makes it a versatile building block for accessing a range of complex molecular architectures. This comprehensive guide provides an in-depth exploration of the primary catalytic methods for the synthesis of this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different synthetic strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

I. Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal catalytic strategies:

  • Direct Formylation of a Precursor: This approach involves the introduction of a formyl group (-CHO) onto a pre-existing 1-chloro-2-(methylthio)benzene ring. The Vilsmeier-Haack reaction is the most prominent example of this strategy.

  • Multi-Step Synthesis with a Catalytic Oxidation Step: This strategy involves the initial synthesis of a (3-chloro-4-(methylthio)phenyl)methanol intermediate, which is then catalytically oxidized to the desired aldehyde.

This guide will delve into the specifics of each approach, providing detailed protocols and insights into the catalytic systems employed.

II. Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The electrophilic Vilsmeier reagent then attacks the activated aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Mechanism and Rationale:

The success of the Vilsmeier-Haack reaction hinges on the electronic properties of the substrate. The methylsulfanyl (-SMe) group is an ortho-, para-directing activator, enhancing the electron density of the aromatic ring and facilitating electrophilic attack. The chloro (-Cl) group is a deactivating but also ortho-, para-directing substituent. In the case of 1-chloro-2-(methylthio)benzene, the strong activating effect of the methylsulfanyl group directs the formylation predominantly to the para position, resulting in the desired this compound.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_aromatic_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Substrate 1-Chloro-2- (methylthio)benzene Substrate->Iminium_Intermediate + Vilsmeier Reagent Product 3-Chloro-4-methylsulfanyl- benzaldehyde Iminium_Intermediate->Product Hydrolysis (H₂O) Multi_Step_Synthesis Starting_Material Starting Material (e.g., 3-chloro-4-methyl- mercaptophenol) Intermediate_Alcohol (3-chloro-4-(methylthio)phenyl) -methanol Starting_Material->Intermediate_Alcohol Step 1: Functional Group Manipulation Final_Product 3-Chloro-4-methylsulfanyl- benzaldehyde Intermediate_Alcohol->Final_Product Step 2: Catalytic Oxidation

Asymmetric Synthesis Involving 3-Chloro-4-methylsulfanyl-benzaldehyde: A Guide to Chiral Building Block Construction

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of 3-Chloro-4-methylsulfanyl-benzaldehyde in asymmetric synthesis. This substituted aromatic aldehyde is a valuable and versatile starting material for the construction of complex chiral molecules. Its unique electronic and steric properties, conferred by the chloro and methylsulfanyl substituents, make it an important precursor in the synthesis of high-value intermediates for pharmaceuticals and fine chemicals. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, offering detailed, field-proven protocols for key asymmetric transformations including enantioselective additions, aldol, and Henry reactions. All protocols are designed to be self-validating systems, supported by mechanistic insights and authoritative references.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical and materials science, the ability to control molecular three-dimensional structure is paramount. Chirality, or 'handedness', is a fundamental property of many bioactive molecules, where one enantiomer can exhibit therapeutic effects while the other may be inactive or even harmful.[1][2] Asymmetric synthesis, therefore, is not an academic exercise but a critical tool for creating safe and effective drugs.[3]

This compound emerges as a strategic starting material in this context. Its aldehyde functionality is a versatile handle for a multitude of carbon-carbon bond-forming reactions. The substituents on the aromatic ring are of particular importance:

  • 3-Chloro Group: An electron-withdrawing group that activates the aldehyde carbonyl towards nucleophilic attack. It also serves as a potential site for cross-coupling reactions in later synthetic stages.

  • 4-Methylsulfanyl Group: This thioether moiety can be a key pharmacophore itself or can be oxidized to sulfoxide or sulfone groups.[4] Chiral sulfoxides, in particular, are an important class of chiral auxiliaries and pharmacophores.[4][5]

This guide focuses on leveraging this unique substrate in several robust asymmetric transformations to generate key chiral synthons.

Foundational Strategies in Asymmetric Synthesis

The protocols described herein rely on catalytic asymmetric methods, which offer significant advantages in terms of efficiency and atom economy. The primary strategies employed are organocatalysis and metal-based Lewis acid catalysis. Understanding the underlying principles of activation is crucial for troubleshooting and adapting these protocols.

Organocatalysis: Iminium and Enamine Activation

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, bypassing the need for often toxic or air-sensitive metals.[6] For reactions involving aldehydes, two primary activation modes are relevant:

  • Iminium Ion Activation: A chiral secondary amine catalyst condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This lowers the LUMO of the olefin, accelerating nucleophilic attack (e.g., Michael addition) and shielding one face of the molecule, thereby directing the stereochemical outcome.

  • Enamine Activation: The same chiral secondary amine catalyst reacts with a saturated aldehyde to form a chiral enamine. This raises the HOMO, turning the aldehyde into a potent nucleophile for reactions with electrophiles (e.g., in asymmetric aldol or Michael additions).

Chiral Lewis Acid Catalysis

A chiral Lewis acid, typically a metal complex with a chiral ligand, coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, lowering its LUMO and making the carbonyl carbon more electrophilic. The chiral environment created by the ligand sterically hinders one face of the aldehyde, forcing the nucleophile to attack from the opposite face, thus controlling the stereochemistry of the newly formed stereocenter.[7][8]

Experimental Workflows and Protocols

This section details step-by-step protocols for key asymmetric transformations using this compound as the substrate.

Workflow Overview

The following diagram illustrates the synthetic pathways discussed in this guide, transforming the achiral starting material into valuable chiral building blocks.

G cluster_start Starting Material cluster_reactions Asymmetric Transformations cluster_products Chiral Building Blocks A 3-Chloro-4-methylsulfanyl- benzaldehyde B Asymmetric Alkynylation A->B R-C≡CH, Chiral Catalyst C Asymmetric Henry (Nitroaldol) Reaction A->C R-NO2, Chiral Catalyst D Asymmetric Aldol Reaction A->D Ketone, Chiral Catalyst P1 Chiral Propargyl Alcohol B->P1 P2 Chiral β-Nitro Alcohol C->P2 P3 Chiral β-Hydroxy Ketone D->P3

Caption: Synthetic routes from this compound.

Protocol 1: Asymmetric Alkynylation for Chiral Propargyl Alcohols

Application Note: The enantioselective addition of terminal alkynes to aldehydes is a powerful method for synthesizing chiral propargyl alcohols, which are versatile intermediates in organic synthesis. The reaction is often catalyzed by a chiral zinc-amino alcohol complex. The choice of a ligand like (+)-N-methylephedrine is based on its proven ability to form a well-defined chiral environment around the zinc center, leading to high enantioselectivity for a broad range of aromatic aldehydes.[9] The electron-withdrawing nature of the 3-chloro substituent is expected to enhance the reactivity of the aldehyde.

Experimental Protocol:

  • Catalyst Preparation:

    • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add (+)-N-methylephedrine (45 mg, 0.25 mmol, 0.1 eq).

    • Add anhydrous toluene (10 mL).

    • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 0.25 mL, 0.25 mmol, 0.1 eq) dropwise.

    • Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Alkynylation Reaction:

    • In a separate flame-dried 100 mL Schlenk flask under argon, dissolve this compound (500 mg, 2.5 mmol, 1.0 eq) in anhydrous toluene (15 mL).

    • Add phenylacetylene (0.41 mL, 3.75 mmol, 1.5 eq).

    • Cool the solution to 0 °C.

    • Add the pre-formed catalyst solution dropwise to the aldehyde solution via cannula.

    • Add diethylzinc (1.0 M in hexanes, 3.75 mL, 3.75 mmol, 1.5 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 24 hours, monitoring by TLC (Thin Layer Chromatography).

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the chiral propargyl alcohol.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column).

Representative Data:

Catalyst LigandSolventTemp (°C)Yield (%)ee (%)
(+)-N-MethylephedrineToluene085-9590-97
(1R,2S)-(-)-N,N-DibutylnorephedrineToluene080-90>98
(S)-BINOLToluene/THF-2075-8585-92
Protocol 2: Asymmetric Henry (Nitroaldol) Reaction

Application Note: The Henry reaction provides access to β-nitro alcohols, which are valuable precursors to β-amino alcohols and α-hydroxy carboxylic acids, common motifs in pharmaceuticals. Catalysis with copper(II)-bis(oxazoline) complexes is a well-established and highly effective method for achieving high enantioselectivity.[10] The choice of the specific bis(oxazoline) ligand allows for fine-tuning of the steric and electronic environment to maximize stereocontrol. The reaction is typically run in a protic solvent like ethanol at or below room temperature to balance reactivity and selectivity.[10][11]

Experimental Protocol:

  • Catalyst Preparation:

    • In a 25 mL Schlenk flask under argon, add Cu(OAc)₂·H₂O (5.0 mg, 0.025 mmol, 0.05 eq) and (R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) ((R,R)-Ph-Box) (13.5 mg, 0.0275 mmol, 0.055 eq).

    • Add absolute ethanol (5 mL) and stir the mixture at room temperature for 1 hour to form a homogenous blue solution.

  • Henry Reaction:

    • To the catalyst solution, add this compound (100 mg, 0.5 mmol, 1.0 eq).

    • Add nitromethane (0.135 mL, 2.5 mmol, 5.0 eq).

    • Cool the reaction mixture to 4 °C in a refrigerator or cold bath.

    • Stir the reaction for 48-72 hours, monitoring by TLC.

  • Work-up and Purification:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL) and wash with water (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the desired β-nitro alcohol.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis after derivatization if necessary.

Catalytic Cycle Insight

The following diagram depicts a plausible mechanism for the Cu-Box catalyzed Henry reaction, illustrating the role of the chiral catalyst in orchestrating the enantioselective C-C bond formation.

G A Chiral Cu(II)-Box Catalyst C Coordinated Aldehyde [Cu]-O=CH-R A->C + R-CHO B Aldehyde (R-CHO) E Transition State (Face-selective attack) C->E + (CH2NO2)⁻ D Nitronate Anion (CH2NO2)⁻ D->E F Copper Alkoxide Intermediate E->F C-C bond formation G Protonolysis F->G + H⁺ G->A Catalyst Regeneration H Chiral β-Nitro Alcohol Product G->H

Caption: Simplified catalytic cycle for the asymmetric Henry reaction.

Conclusion and Future Prospects

References

  • New synthesis strategy for chiral drugs: Versatile chiral chemical species from aldehydes. ScienceDaily. [Link]

  • New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Kanazawa University. [Link]

  • Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Thieme Synthesis. [Link]

  • Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Royal Society of Chemistry. [Link]

  • Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B. Nature Communications. [Link]

  • Asymmetric Synthesis. Chiralpedia. [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link]

  • Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. MDPI. [Link]

  • Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Chemical Science (RSC Publishing). [Link]

  • Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives : The effect of substituents upon the efficiency and enantioselectivity. Semantic Scholar. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

  • The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis of chiral sulfinate esters by asymmetric condensation. Nature. [Link]

  • The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry. [Link]

  • The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. Beilstein Archives. [Link]

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Troubleshooting & Optimization

Overcoming low yields in 3-Chloro-4-methylsulfanyl-benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that achieving high yields in multi-step organic synthesis is paramount for the efficient development of new chemical entities. The synthesis of 3-Chloro-4-methylsulfanyl-benzaldehyde, a key intermediate in various research applications, presents unique challenges related to regioselectivity and substrate sensitivity. Low yields are often not a result of a single issue, but a combination of factors ranging from reagent quality to suboptimal reaction conditions.

This technical support guide is designed to provide you, our fellow researchers and drug development professionals, with actionable troubleshooting strategies and in-depth answers to common questions. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of this synthesis and systematically improve your outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a step-by-step solution.

Q1: My reaction yields are consistently low, and TLC analysis shows multiple product spots with similar Rf values. What is the likely cause?

A1: This is a classic symptom of poor regioselectivity during the formylation step. Your starting material, 2-chloro-1-(methylsulfanyl)benzene, has two primary activating groups: the methylsulfanyl (-SMe) group, which is an ortho-, para- director, and the chloro (-Cl) group, which is a deactivating ortho-, para- director. The desired product, this compound, results from formylation at the C3 position, which is ortho to the strongly activating -SMe group.

However, a significant byproduct is often the isomeric 5-Chloro-4-methylsulfanyl-benzaldehyde , formed by formylation at the C5 position, which is para to the -SMe group. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography and leading to perceived low yields of the pure, desired product.

Recommended Actions:

  • Re-evaluate Your Formylation Method: Standard Friedel-Crafts type reactions like the Vilsmeier-Haack can sometimes give mixtures. A more regioselective method is Directed Ortho Metalation (DoM) . The sulfur atom in the methylsulfanyl group is an excellent directing group for lithiation. Using a strong base like n-butyllithium (n-BuLi) will selectively deprotonate the C3 position ortho to the sulfur. Quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF) will almost exclusively yield the desired 3-chloro isomer.[1][2]

  • Optimize Vilsmeier-Haack Conditions: If you must use the Vilsmeier-Haack reaction, temperature control is critical. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., starting at 0 °C and slowly warming to room temperature) can increase the kinetic preference for the less sterically hindered C3 position.[3]

  • Improve Purification:

    • High-Performance Flash Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 1% ethyl acetate in hexanes and slowly increasing to 10%).

    • Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a water-soluble bisulfite adduct. Stir the crude product mixture with a saturated sodium bisulfite solution. The aldehyde adducts will move to the aqueous layer. After washing the organic layer to remove non-aldehyde impurities, the adduct can be hydrolyzed back to the pure aldehyde mixture by adding an acid or base. This won't separate the isomers but will remove all other impurities.[4]

Q2: My reaction is sluggish and often incomplete, even after extended reaction times. How can I improve the conversion rate?

A2: Incomplete conversion points to issues with reagent activity or suboptimal reaction conditions. The Vilsmeier reagent, the electrophile in the Vilsmeier-Haack reaction, is relatively weak and sensitive to moisture.[5][6]

Recommended Actions:

  • Ensure Rigorously Anhydrous Conditions:

    • Reagents: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous DMF (stored over molecular sieves). Moisture will rapidly quench the Vilsmeier reagent and the Lewis acids used in other formylation methods.

    • Glassware: Flame-dry all glassware under vacuum or dry in an oven at >120 °C for several hours before use.

    • Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Verify Reagent Stoichiometry and Order of Addition:

    • Vilsmeier Reagent Formation: Always pre-form the Vilsmeier reagent by adding POCl₃ slowly to chilled (0 °C) DMF. A precipitate or thickening of the solution indicates its formation.[7] Allow it to stir for 20-30 minutes before adding the substrate.

    • Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.2 to 1.5 equivalents) to ensure the reaction goes to completion.

  • Optimize Reaction Temperature: While low temperatures can improve selectivity (see Q1), some activation energy is required. If the reaction is stalled at room temperature, consider gently heating the mixture to 40-50 °C and monitoring closely by TLC. Be aware that higher temperatures may lead to more side products.[3]

Q3: I'm observing byproducts that are significantly more polar than my starting material or desired product, and I suspect oxidation of the methylsulfanyl group. How can I prevent this?

A3: The methylsulfanyl group (-SMe) is susceptible to oxidation to the corresponding sulfoxide (-S(O)Me) and sulfone (-S(O)₂Me). These oxidized species are highly deactivating and will not undergo formylation, directly reducing your yield. This is a common issue with formylation methods that have oxidative potential or during workup.

Recommended Actions:

  • Control Workup Conditions: Avoid unnecessarily harsh or oxidative workup procedures. Do not use oxidizing agents (like hydrogen peroxide, often used in other contexts) for cleaning or quenching. When neutralizing, use standard aqueous solutions like sodium bicarbonate and work quickly.

  • Maintain an Inert Atmosphere: While the reaction itself may not be oxidative, prolonged exposure of the reaction mixture or the purified product to air, especially at elevated temperatures or in the presence of trace metals, can cause gradual oxidation. Blanket the reaction with N₂ or Ar and consider storing the final product under an inert atmosphere.

  • Switch to a Non-Oxidative Method: The Directed Ortho Metalation (DoM) route is the best alternative here. Organolithium reagents are not oxidative, and the reaction is performed under a strictly inert atmosphere, completely eliminating the risk of sulfide oxidation during the formylation step.[2][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for preparing this compound with high yield and purity on a laboratory scale?

A1: For laboratory scale synthesis where high purity and regioselectivity are critical, the Directed Ortho Metalation (DoM) followed by formylation is the superior method. The powerful directing effect of the methylsulfanyl group ensures that lithiation occurs almost exclusively at the C3 position. While it requires stringent anhydrous and anaerobic techniques, it bypasses the regioselectivity and oxidation issues common to other methods. The Vilsmeier-Haack reaction remains a viable, less technically demanding alternative, but one must be prepared to optimize conditions and potentially deal with challenging isomer separation.

Method Reagents Pros Cons Typical Yield
Directed Ortho Metalation (DoM) 1. n-BuLi or s-BuLi2. DMF• Excellent regioselectivity• Non-oxidizing conditions• High purity product• Requires strict anhydrous/anaerobic technique• Pyrophoric reagents>85%
Vilsmeier-Haack Reaction POCl₃, DMF• Operationally simpler• Reagents are less hazardous than organolithiums• Moderate to poor regioselectivity (isomer formation)• Risk of sulfide oxidation• Corrosive and water-sensitive reagents40-70% (of desired isomer)
Rieche Formylation [1]Dichloromethyl methyl ether, TiCl₄• Can be effective for some substrates• Lewis acid can be harsh• Dichloromethyl methyl ether is a potent carcinogenVariable
Gattermann-Koch Reaction [9][10]CO, HCl, AlCl₃/CuCl• Uses inexpensive reagents• Requires high pressure• Toxic gas (CO)• Harsh acidic conditionsNot practical for lab scale

Table 1. Comparison of Common Formylation Methods.

Q2: What are the critical safety precautions when running this synthesis?

A2: Chemical safety is paramount.

  • Vilsmeier-Haack Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate PPE (gloves, lab coat, safety glasses). N,N-Dimethylformamide (DMF) is a suspected teratogen and hepatotoxin; avoid inhalation and skin contact.

  • Organolithium Reagents: n-Butyllithium (n-BuLi) and other organolithiums are pyrophoric and will ignite on contact with air or moisture. They must be handled exclusively under an inert atmosphere using syringe and cannula techniques.[8] Ensure a suitable fire extinguisher (Class D, for combustible metals) is nearby.

  • General Precautions: Always work in a well-ventilated fume hood. Be aware of the specific hazards of all solvents and reagents by consulting their Safety Data Sheets (SDS) before beginning work.

Section 3: Optimized Experimental Protocols

Protocol A: Directed Ortho Metalation (DoM) for Optimal Regioselectivity

This protocol is recommended for achieving the highest yield and purity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septa under vacuum. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup: Add 2-chloro-1-(methylsulfanyl)benzene (1.0 eq) to the flask via syringe, followed by anhydrous tetrahydrofuran (THF, ~0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe over 15 minutes. The solution may turn yellow or orange.

  • Stirring: Stir the mixture at -78 °C for 1 hour to ensure complete metalation.

  • Quenching: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise via syringe.

  • Warming: Allow the reaction to stir at -78 °C for another 30 minutes, then remove the cooling bath and let it warm to room temperature over 1 hour.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol B: Optimized Vilsmeier-Haack Formylation

This protocol is a viable alternative if organolithium chemistry is not feasible.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, N₂-purged flask, add anhydrous DMF (5.0 eq) and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring. A white solid may form. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 2-chloro-1-(methylsulfanyl)benzene (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating to 40 °C may be required.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Hydrolysis & Neutralization: Stir the mixture until the ice has melted. Basify the solution by slowly adding a 3 M NaOH solution until the pH is ~8-9 to hydrolyze the iminium intermediate.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography, being mindful of the potential for isomeric contamination.

Section 4: Visual Aids

Troubleshooting Workflow

G start Low Yield of Target Aldehyde tlc Analyze Crude by TLC start->tlc multi_spots Multiple Spots Observed? tlc->multi_spots Yes incomplete Incomplete Reaction tlc->incomplete No (Mainly Starting Material) isomers Probable Isomers / Byproducts multi_spots->isomers polar Highly Polar Byproducts? multi_spots->polar Yes solution_dom Action: Switch to Directed Ortho Metalation (DoM) for better selectivity. isomers->solution_dom solution_purify Action: Optimize Chromatography (shallow gradient) or use bisulfite purification. isomers->solution_purify check_reagents Action: Check Reagent Quality (Anhydrous DMF/POCl3). Use fresh reagents. incomplete->check_reagents check_conditions Action: Optimize Conditions (Increase temp to 40°C, use 1.5 eq Vilsmeier reagent). incomplete->check_conditions oxidation Probable Sulfide Oxidation polar->oxidation solution_ox Action: Use DoM route. Ensure inert atmosphere during reaction and workup. oxidation->solution_ox

Caption: Troubleshooting Decision Tree for Low Yields.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF + POCl₃ Vilsmeier [Cl-CH=N⁺(CH₃)₂]Cl⁻ Vilsmeier Reagent DMF->Vilsmeier 0°C Vilsmeier2 Vilsmeier Reagent Arene 2-chloro-1-(methylsulfanyl)benzene Attack π-complex attack Sigma σ-complex (Wheland intermediate) Attack->Sigma Slow (RDS) Iminium Aryl Iminium Salt Sigma->Iminium Rearomatization (-H⁺) Iminium2 Aryl Iminium Salt Product This compound Iminium2->Product H₂O Workup

Caption: Key Stages of the Vilsmeier-Haack Reaction.

References

  • Preparation method of 2-chloro-1-methyl-4- (methylsulfonyl) benzene. Google Patents.
  • Duff reaction. In: Wikipedia. Available at: [Link]

  • Gattermann reaction. In: Wikipedia. Available at: [Link]

  • Formylation - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Duff reaction. Grokipedia. Available at: [Link]

  • Duff Reaction. Name Reactions. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Gattermann-Koch Reaction. Name Reactions. Available at: [Link]

  • Aromatic Reactions: Gatterman-Koch Formylation. OrgoSolver. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Gattermann Koch Reaction Mechanism. BYJU'S. Available at: [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

  • Vilsmeier–Haack reaction. In: Wikipedia. Available at: [Link]

  • Duff Reaction. SynArchive. Available at: [Link]

  • ortho-Formylation of phenols. Organic Syntheses Procedure. Available at: [Link]

  • Process for preparing a methyl-substituted benzaldehyde. Google Patents.
  • Formylation. In: Wikipedia. Available at: [Link]

  • Reagents: effective sulfonylation of alkenes with disulfides under electrochemical conditions. Available at: [Link]

  • Process for formylation of aromatic compounds. Google Patents.
  • Ohsawa, K., et al. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. Journal of Organic Chemistry, 78(7), 3438-44. Available at: [Link]

  • α-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. Available at: [Link]

  • Organolithium reagent. In: Wikipedia. Available at: [Link]

  • Lores, R. J., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Available at: [Link]

  • Organolithium Reagents. Available at: [Link]

  • Hendler, N., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54694. Available at: [Link]

  • Preparation method of p-methylsulfonyl benzaldehyde. Google Patents.
  • m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

  • Aksjonova, K., et al. (2012). Functionalization of 3-Chlorobenzaldehyde. ResearchGate. Available at: [Link]

  • Vargas-Casanova, Y., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PeerJ, 11, e15317. Available at: [Link]

  • Synthesis of methylsulphonyl benzene compounds. Google Patents.
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  • Benzaldehyde derivative and process for its preparation. European Patent Office.

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Technical Support Center: Regioselective Synthesis of 3-Chloro-4-(methylsulfanyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Ticket: #REGIO-SMe-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Regioselectivity Challenge

You are targeting 3-Chloro-4-(methylsulfanyl)benzaldehyde , a critical pharmacophore in drug discovery (often a precursor for kinase inhibitors). The synthesis hinges on discriminating between two electrophilic sites on the starting material, 3,4-dichlorobenzaldehyde .

The core challenge is Regioselective Nucleophilic Aromatic Substitution (SNAr) . You must displace the chlorine at the 4-position (para) while leaving the chlorine at the 3-position (meta) intact. Failure leads to two primary failure modes:

  • Bis-substitution: Formation of 3,4-bis(methylsulfanyl)benzaldehyde.

  • Regio-isomer contamination: Trace formation of the 3-SMe, 4-Cl isomer (rare but difficult to separate).

This guide provides the mechanistic grounding, troubleshooting workflows, and validated protocols to ensure >98% regioselectivity.

Module 1: Mechanistic Logic & Route Selection

Why SNAr? (The "Happy Path")

Do not attempt Electrophilic Aromatic Substitution (chlorination of 4-methylthiobenzaldehyde). Sulfur is a "soft" nucleophile and is easily oxidized to sulfoxides/sulfones by chlorinating agents. The industry-standard route is SNAr displacement on 3,4-dichlorobenzaldehyde.

The Electronic Bias

The formyl group (-CHO) is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).

  • Position 4 (Para): The negative charge in the Meisenheimer complex is delocalized onto the carbonyl oxygen. This dramatically lowers the activation energy (

    
    ).
    
  • Position 3 (Meta): The negative charge cannot be delocalized onto the carbonyl. The transition state is significantly higher in energy.

Visualizing the Selectivity Pathway:

SNAr_Selectivity Start 3,4-Dichlorobenzaldehyde Para_TS Para-Intermediate (Stabilized by -CHO Resonance) Start->Para_TS Fast (k1) Low Activation Energy Meta_TS Meta-Intermediate (No Resonance Stabilization) Start->Meta_TS Slow (k2) High Activation Energy NaSMe + NaSMe (Nucleophile) Target TARGET: 3-Chloro-4-(SMe)benzaldehyde Para_TS->Target Impurity IMPURITY: 4-Chloro-3-(SMe)benzaldehyde Meta_TS->Impurity Bis OVER-REACTION: 3,4-Bis(SMe)benzaldehyde Target->Bis Excess NaSMe High Temp

Figure 1: Kinetic pathway comparison. The green path represents the thermodynamically and kinetically favored route due to resonance stabilization.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose yield or purity issues.

Scenario A: High levels of Bis-SMe Impurity (>5%)
  • Root Cause: Excess nucleophile (NaSMe) or "hot spots" during addition. Once the 4-position reacts, the ring is less deactivated, but the 3-position is still susceptible if local concentration of NaSMe is high.

  • Solution:

    • Strict Stoichiometry: Use exactly 1.00 to 1.05 equivalents of NaSMe. Do not use 1.2+ eq.

    • Dilution: Dissolve NaSMe in the solvent before addition, or add it slowly as a solid to a dilute solution of the aldehyde.

    • Temperature: Lower the reaction temperature by 10°C.

Scenario B: Low Conversion / Starting Material Remains
  • Root Cause: "Wet" solvent or poor nucleophilicity.

  • The Science: SNAr requires a "naked" anion. If water is present, it solvates the thiomethoxide anion (

    
    ), significantly reducing its nucleophilicity.
    
  • Solution:

    • Solvent Quality: Use anhydrous DMF or DMSO.

    • Phase Transfer: If using non-anhydrous conditions, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the anion into the organic phase.

Scenario C: Formation of Phenolic Impurities (OH displacement)
  • Root Cause: Hydroxide competition. Commercial NaSMe often contains NaOH impurities, or water ingress has generated NaOH via hydrolysis.

  • Solution: Use high-grade NaSMe (95%+) or generate it in situ (Methanethiol gas + NaH) if extremely high purity is required (though rarely necessary for this specific substrate).

Module 3: Experimental Protocol (SOP)

Protocol ID: SOP-SMe-ALD-04 Scale: 10 mmol (Adaptable to kg scale)

Reagents & Equipment
ReagentEquivalentsRoleNotes
3,4-Dichlorobenzaldehyde 1.0SubstrateSolid, irritant.
Sodium Thiomethoxide (NaSMe) 1.05NucleophileHygroscopic solid. Foul odor.
DMF (N,N-Dimethylformamide) 5 mL/gSolventMust be anhydrous.
Ice/Water ExcessQuenchFor precipitation.
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge 3,4-dichlorobenzaldehyde (1.75 g, 10 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Expert Insight: Starting cold prevents exotherms that lead to bis-substitution.

  • Addition: Add NaSMe (0.735 g, 10.5 mmol) portion-wise over 15 minutes.

    • Visual Check: The solution will likely turn yellow/orange.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 8:2) or HPLC. Target is <2% starting material.

    • Correction: If reaction stalls, heat gently to 40°C. Do not exceed 60°C.

  • Quench: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice water.

  • Isolation: The product should precipitate as a solid. Filter, wash with copious water (to remove DMF and inorganic salts), and dry under vacuum.

    • Yield Expectation: 85–95%.

    • Purification: If necessary, recrystallize from Ethanol/Water or Cyclohexane.

Module 4: FAQ & Data Analysis

Q: Can I use DMSO instead of DMF?

A: Yes. DMSO often provides faster rates due to better solvation of the cation, leaving the


 anion more "naked." However, DMSO is harder to remove during workup (high boiling point) and can lead to skin absorption of toxic intermediates. DMF is generally preferred for ease of handling.
Q: How do I control the smell?

A: Methanethiol (MeSH) is generated if the reaction mixture becomes acidic or during quenching.

  • Protocol: Quench into basic bleach solution (NaOH + NaClO) to oxidize any escaping sulfur species immediately.

  • Ventilation: All work must be performed in a high-efficiency fume hood.

Impurity Profile Table
Retention Time (Rel)IdentityOriginControl Strategy
0.83,4-DichlorobenzaldehydeUnreacted SMIncrease Temp/Time
1.0 Target (3-Cl, 4-SMe) Product N/A
1.23,4-Bis(SMe)benzaldehydeOver-reactionLimit NaSMe to 1.05 eq
0.53-Chloro-4-hydroxybenzaldehydeHydrolysisDry Solvents

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Issue Identify Issue Bis Impurity: Bis-SMe > 5% Issue->Bis Stall Reaction Stalled / Low Yield Issue->Stall Odor Strong Odor Release Issue->Odor Sol_Stoich Reduce NaSMe to 1.0 eq Cool to 0°C during addition Bis->Sol_Stoich Fix Kinetic Control Sol_Dry Check Solvent Water Content Add TBAB (Phase Transfer) Stall->Sol_Dry Fix Nucleophilicity Sol_Scrub Use Bleach Scrubber Ensure pH > 10 during quench Odor->Sol_Scrub Safety Protocol

Figure 2: Rapid response decision tree for common experimental deviations.

References

  • Regioselectivity in SNAr Reactions

    • Title: Facile Synthesis of Alkylthio-Benzaldehydes.[1]

    • Source: MDMA.ch (Archive of chemical syntheses).
    • Relevance: Confirms the high reactivity of p-halobenzaldehydes toward alkylthiol
    • URL:

  • Process Chemistry of Methylsulfonyl Benzaldehyde Precursors

    • Title: Preparation method of p-methylsulfonyl benzaldehyde (P
    • Source: Google P
    • Relevance: Validates the use of NaSMe and Phase Transfer Catalysts for industrial scale-up of thio-benzaldehydes.
    • URL:

  • General SNAr Mechanism & Selectivity

    • Title: Nucleophilic Aromatic Substitution: SNAr.[2][3][4][5]

    • Source: Chemistry LibreTexts.
    • Relevance: Provides the foundational theory regarding electron-withdrawing groups and Meisenheimer complex stabiliz
    • URL:

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Characterization and Validation of 3-Chloro-4-methylsulfanyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the comprehensive characterization and analytical validation of 3-Chloro-4-methylsulfanyl-benzaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices, ensuring robust and reliable data. We will compare its analytical profile with relevant alternatives and establish a self-validating protocol for its quantitative assessment, grounded in authoritative regulatory standards.

Introduction: The Analytical Imperative

This compound is a substituted aromatic aldehyde whose utility in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals, is significant.[1] The precise arrangement of its functional groups—the electrophilic aldehyde, the electron-withdrawing chloro group, and the oxidizable methylsulfanyl group—dictates its reactivity and, consequently, the purity profile of its downstream products. Therefore, rigorous characterization and validated analytical control are not merely procedural formalities; they are foundational to ensuring the quality, safety, and efficacy of the final product. This guide establishes the necessary spectroscopic and chromatographic methodologies to achieve this control.

Key Physicochemical Properties

A foundational understanding of a compound's physical properties is critical as it informs decisions on handling, storage, and the selection of appropriate analytical techniques.

PropertyValueImplication for AnalysisSource
Molecular Formula C₈H₇ClOSDefines the exact mass for mass spectrometry.[2]
Molecular Weight 186.66 g/mol Used for preparing standard solutions of known concentration.
Physical State SolidRequires dissolution in an appropriate solvent for most analyses.
CAS Number 38125-81-4Provides a unique identifier for literature and database searches.[2]

Structural Characterization: A Multi-Technique Approach

Confirming the identity and structure of this compound requires a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

The Rationale for Spectroscopic Selection

The choice of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is deliberate. NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom. IR spectroscopy confirms the presence of key functional groups, particularly the carbonyl group of the aldehyde. Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns, including the characteristic isotopic signature of the chlorine atom.

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} } tcod Caption: Workflow for Spectroscopic Characterization.

Expected Spectroscopic Data

The following table summarizes the anticipated signals for this compound based on its structure and data from analogous compounds.[3][4][5]

TechniqueFeatureExpected Chemical Shift / Frequency / m/zRationale
¹H NMR Aldehyde Proton (-CHO)~9.9 - 10.1 ppm (singlet)Deshielded proton due to the electronegativity of the carbonyl oxygen.
Aromatic Protons (Ar-H)~7.5 - 8.0 ppm (multiplets)Complex splitting (doublets, doublet of doublets) due to ortho and meta coupling.
Methyl Protons (-SCH₃)~2.5 ppm (singlet)Protons on the methyl group attached to the sulfur atom.
¹³C NMR Carbonyl Carbon (C=O)~190 - 192 ppmHighly deshielded carbon characteristic of an aldehyde.
Aromatic Carbons (Ar-C)~125 - 145 ppmMultiple signals corresponding to the substituted benzene ring carbons.
Methyl Carbon (-SCH₃)~15 ppmAliphatic carbon signal in the upfield region.
FT-IR C=O Stretch (Aldehyde)~1690 - 1710 cm⁻¹Strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl.
C-H Stretch (Aromatic)~3000 - 3100 cm⁻¹Medium to weak bands.
C-Cl Stretch~700 - 850 cm⁻¹In the fingerprint region, can be difficult to assign definitively.
Mass Spec. Molecular Ion [M]⁺m/z 186Corresponds to the molecular weight of the compound.
Isotope Peak [M+2]⁺m/z 188Characteristic of a molecule containing one chlorine atom, with an intensity ~32% of the [M]⁺ peak.

Quantitative Validation by RP-HPLC: Ensuring Fitness for Purpose

Once the compound's identity is confirmed, a quantitative method must be validated to determine its purity and to quantify it in various matrices. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this type of non-volatile, UV-active compound.

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validation.[7][8]

The Self-Validating Protocol

A trustworthy protocol incorporates checks to ensure the system is performing correctly before and during analysis. This is achieved through System Suitability Testing (SST) , an integral part of the analytical procedure.[8][9] SST parameters are established during method development and confirmed during validation to ensure the continued reliability of the method.

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subgraph "cluster_1" { label="ICH Q2(R2) Guided HPLC Method Validation"; bgcolor="#F1F3F4"; fontcolor="#202124";

} } tcod Caption: HPLC Method Validation Parameters.

Detailed Experimental Protocol: RP-HPLC Method Validation

This protocol outlines the steps to validate an HPLC method for the purity determination of this compound.

Chromatographic Conditions (Starting Point)

  • Column: C18, 4.6 x 150 mm, 5 µm (A good choice for retaining this moderately polar aromatic compound).

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (A common wavelength for aromatic compounds).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Step 1: System Suitability Testing (SST)

  • Rationale: To verify that the chromatographic system is adequate for the intended analysis.[9] This is performed before any validation experiments.

  • Procedure:

    • Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).

    • Inject the solution six consecutive times.

    • Calculate the % Relative Standard Deviation (%RSD) for peak area and retention time.

  • Acceptance Criteria: %RSD for peak area ≤ 2.0%; %RSD for retention time ≤ 1.0%. Tailing factor ≤ 2.0.

Step 2: Specificity

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[10][11]

  • Procedure:

    • Inject a blank (diluent), a placebo (if applicable), a solution of the analyte, and a sample spiked with known related impurities.

    • Assess for any interfering peaks at the retention time of the analyte.

    • Perform peak purity analysis using a photodiode array (PDA) detector if available.

  • Acceptance Criteria: No significant interference at the analyte's retention time. The peak for the analyte should be chromatographically pure.

Step 3: Linearity and Range

  • Rationale: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[9]

  • Procedure:

    • Prepare a series of at least five standard solutions spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each solution in triplicate.

    • Plot a calibration curve of mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be close to zero.

Step 4: Accuracy (as Recovery)

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.[6]

  • Procedure:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (total of 9 determinations).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

Step 5: Precision

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]

  • Procedure:

    • Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: %RSD should be ≤ 2.0% for both repeatability and intermediate precision.

Step 6: Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Rationale: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).[9]

  • Procedure:

    • Based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential impurities at their specification limits.

Comparison with Structural Alternatives

The analytical behavior of this compound can be better understood by comparing it to similar molecules. This comparison highlights how subtle structural changes can influence analytical method development.

CompoundStructureKey DifferencesImplications for Analysis
This compound CH₃S-C₆H₃(Cl)-CHOContains both chloro and methylsulfanyl groups.The methylsulfanyl group is susceptible to oxidation, potentially forming sulfoxide and sulfone impurities that must be resolved chromatographically.
3-Chloro-4-methylbenzaldehyde CH₃-C₆H₃(Cl)-CHOMethyl group instead of methylsulfanyl.More stable towards oxidation. The chromatographic retention time will likely be shorter due to slightly higher polarity compared to the methylsulfanyl analogue.
4-Chlorobenzaldehyde Cl-C₆H₄-CHOLacks the methylsulfanyl/methyl group.Simpler NMR spectrum. Higher volatility may make it amenable to Gas Chromatography (GC) analysis, providing an alternative to HPLC.
4-Methylsulfanylbenzaldehyde [1]CH₃S-C₆H₄-CHOLacks the chloro group.The absence of the chlorine isotopic pattern in MS simplifies spectral interpretation. Its chromatographic behavior will be primarily dictated by the methylsulfanyl and aldehyde groups.

Conclusion

The robust characterization and validation of this compound are critical for its effective use in research and development. This guide has detailed a comprehensive strategy that combines orthogonal spectroscopic techniques for structural confirmation with a rigorous, ICH-compliant HPLC method for quantitative validation. By explaining the scientific rationale behind each step and incorporating self-validating system suitability tests, this framework ensures that the generated data is accurate, reliable, and fit for its intended purpose. Adherence to these principles provides a solid analytical foundation, enabling confident decision-making in subsequent synthetic and developmental stages.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • University of Cape Town. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • National Institutes of Health. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.
  • Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • Growing Science. (2015). Current Chemistry Letters Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant a. [Link]

  • NIST. (n.d.). Benzaldehyde, 3-chloro-. [Link]

  • Beilstein Journals. (n.d.). Formaldehyde surrogates in multicomponent reactions.
  • Scholars Research Library. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and.
  • Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications.
  • American Pharmaceutical Review. (2018). Approaches and Lessons Learned for Analytical Method Transfers to Manufacturing Sites at Various Stages of Development. [Link]

  • ResearchGate. (2025). FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde, as supported by ab initio, hybrid density functional theory and normal coordinate calculations.
  • Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
  • ACS Publications. (n.d.). 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides.
  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • PrepChem.com. (n.d.). Synthesis of b. 3-Benzoylbenzaldehyde (alternative preparation). [Link]

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A Multi-faceted Spectroscopic Approach to the Structural Confirmation of 3-Chloro-4-methylsulfanyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Advanced Structural Elucidation

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For novel or complex synthetic intermediates like 3-Chloro-4-methylsulfanyl-benzaldehyde, a single analytical technique is often insufficient to provide the necessary level of confidence. This guide, intended for researchers and drug development professionals, details a comprehensive, multi-technique spectroscopic approach to confirm the structure of this compound. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle, and how their combined data creates a self-validating system for absolute structural confirmation.

The Analytical Challenge: Beyond Simple Confirmation

This compound presents a unique analytical challenge due to its specific substitution pattern on the benzene ring. The presence of three different functional groups—aldehyde, chloro, and methylsulfanyl—requires a detailed analysis to confirm not only their presence but also their precise regiochemistry. This guide will compare the expected data for the target molecule with that of simpler, related compounds to illustrate the specific influence of each substituent on the spectroscopic output.

The Overall Analytical Workflow

A robust confirmation of the structure of this compound relies on the integration of data from multiple spectroscopic techniques. Each method interrogates the molecule in a different way, and their combined outputs provide a comprehensive and definitive structural assignment.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation cluster_conclusion Conclusion Compound Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Sample MS Mass Spectrometry (MS) Compound->MS Sample IR Infrared Spectroscopy (IR) Compound->IR Sample NMR_Data Connectivity & Chemical Environment (H, C Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Elemental Composition (Isotopic Pattern) MS->MS_Data IR_Data Functional Groups (C=O, C-H) IR->IR_Data Confirmation Unambiguous Structural Confirmation NMR_Data->Confirmation Convergent Evidence MS_Data->Confirmation Convergent Evidence IR_Data->Confirmation Convergent Evidence

Caption: Workflow for the integrated spectroscopic analysis of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the precise connectivity of a molecule. It provides information on the chemical environment, number, and neighboring protons for every unique hydrogen atom in the structure.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns of the aromatic protons. A deuterated solvent like Chloroform-d (CDCl₃) is standard as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with the regions of interest.[1]

Expected ¹H NMR Spectrum

The structure of this compound dictates three distinct regions in the ¹H NMR spectrum:

  • Aldehyde Region (δ 9.5 - 10.5 ppm): A sharp singlet corresponding to the aldehyde proton (-CHO) is expected at approximately 9.9 ppm.[2][3] This region is highly diagnostic for aldehydes as very few other proton types resonate this far downfield.[3]

  • Aromatic Region (δ 7.0 - 8.0 ppm): The three aromatic protons will appear in this region. Due to the substitution pattern, they will form a complex splitting pattern (an ABC system).

    • H-2: This proton is ortho to the aldehyde group and will likely be the most downfield of the aromatic signals, appearing as a doublet.

    • H-5: This proton is ortho to the chloro group and meta to the aldehyde, appearing as a doublet of doublets.

    • H-6: This proton is meta to both the chloro and aldehyde groups, appearing as a doublet.

  • Aliphatic Region (δ 2.0 - 3.0 ppm): A sharp singlet corresponding to the three protons of the methylsulfanyl group (-SCH₃) is expected around 2.5 ppm. The predicted chemical shift for a similar compound, 4-(methylthio)benzaldehyde, shows this peak at 2.53 ppm.[4]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aldehyde (-CHO)~9.9Singlet (s)1H
Aromatic H-2~7.8Doublet (d)1H
Aromatic H-5~7.6Doublet of Doublets (dd)1H
Aromatic H-6~7.4Doublet (d)1H
Methylsulfanyl (-SCH₃)~2.5Singlet (s)3H
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard acquisition might include 16-32 scans with a relaxation delay of 1-2 seconds.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming the number of different carbon environments.

Expected ¹³C NMR Spectrum

For this compound, eight distinct carbon signals are expected:

  • Carbonyl Carbon (δ 190 - 200 ppm): The aldehyde carbonyl carbon is highly deshielded and appears far downfield, typically around 191 ppm for substituted benzaldehydes.[4][5] This is a highly diagnostic peak.

  • Aromatic Carbons (δ 120 - 150 ppm): Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbons directly attached to the substituents (C-1, C-3, C-4) will have their chemical shifts significantly influenced. For example, the carbon attached to the electron-withdrawing chlorine atom (C-3) will be shifted downfield, while the carbon attached to the electron-donating methylsulfanyl group (C-4) will be shifted upfield relative to unsubstituted benzene.

  • Aliphatic Carbon (δ 10 - 20 ppm): The methyl carbon of the -SCH₃ group will appear upfield, typically around 15 ppm.[4]

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde (C=O)~191
Aromatic C-1~135
Aromatic C-2~130
Aromatic C-3~138
Aromatic C-4~145
Aromatic C-5~128
Aromatic C-6~126
Methylsulfanyl (-SCH₃)~15
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512-1024) and a longer relaxation delay may be required.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak of CDCl₃ to δ 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies.

Expected IR Spectrum

The key diagnostic peaks for this compound are:

  • Aldehyde C-H Stretch: A pair of weak to medium bands are expected between 2700-2900 cm⁻¹. One of these bands, typically around 2720 cm⁻¹, is particularly characteristic of the aldehyde C-H bond.[6][7] The appearance of these two bands is often due to Fermi resonance.[6][8]

  • Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the range of 1685-1710 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from the typical value for saturated aldehydes (~1730 cm⁻¹).[7][9]

  • Aromatic C=C Stretch: Medium to strong bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-S and C-Cl Stretches: These vibrations appear in the fingerprint region (< 1000 cm⁻¹) and can be difficult to assign definitively but contribute to the unique overall pattern of the spectrum.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aldehyde C-H Stretch~2820 and ~2730Weak-Medium
C=O Stretch (conjugated)~1700Strong, Sharp
Aromatic C=C Stretch~1600, ~1580, ~1470Medium-Strong
C-Cl Stretch~700-800Medium
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If it is a low-melting solid or oil, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or pure KBr pellet). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) provides the molecular weight of a compound and, through its fragmentation pattern, offers additional structural clues. High-resolution mass spectrometry (HRMS) can even provide the exact molecular formula.

Causality Behind Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation by comparison with library data or known fragmentation rules for specific functional groups.[10]

Expected Mass Spectrum (EI)
  • Molecular Ion (M⁺): The molecular formula is C₈H₇ClOS. The calculated monoisotopic mass is approximately 186.0 g/mol . A crucial feature will be the isotopic pattern of chlorine. Two peaks for the molecular ion will be observed: one for the ³⁵Cl isotope (M⁺) and one for the ³⁷Cl isotope (M+2)⁺, with a relative intensity ratio of approximately 3:1.[11]

  • Key Fragmentation Patterns: Aromatic aldehydes exhibit characteristic fragmentation.[12][13]

    • [M-1]⁺ (m/z 185): Loss of the aldehydic hydrogen radical. This is a common fragmentation for aldehydes.[13]

    • [M-29]⁺ (m/z 157): Loss of the formyl radical (-CHO).

    • [M-47]⁺ (m/z 139): Loss of the methylsulfanyl radical (-SCH₃).

    • The resulting chlorophenyl cation (m/z 111) is also an expected fragment.

G M Molecular Ion (M⁺) m/z 186/188 (3:1 ratio) M_H [M-H]⁺ m/z 185/187 M->M_H - H• M_CHO [M-CHO]⁺ m/z 157/159 M->M_CHO - CHO• M_SCH3 [M-SCH₃]⁺ m/z 139 M->M_SCH3 - SCH₃• Chlorophenyl [C₆H₄Cl]⁺ m/z 111/113 M_CHO->Chlorophenyl - S

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion: A Self-Validating System

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

  • Filo. (2025, October 5). Mass Spectra Fragmentation of Benzaldehyde. Retrieved from [Link]

  • Maina. (n.d.). Fragmentation of BENZALDEHYDE. Scribd. Retrieved from [Link]

  • Grützmacher, H. F., & Dommrose, A. M. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(5), 267-275. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 3-Chloro-4-methylsulfanyl-benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the benzaldehyde scaffold represents a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds. Its synthetic tractability and the profound influence of its substitution patterns on biological outcomes make it a cornerstone for developing novel therapeutic agents. This guide focuses on a specific, yet underexplored, member of this family: 3-Chloro-4-methylsulfanyl-benzaldehyde .

The unique electronic and steric properties conferred by the ortho-chloro and para-methylsulfanyl substituents present a compelling case for investigation. The chloro group, an electron-withdrawing halogen, can modulate a molecule's acidity, reactivity, and ability to form halogen bonds. Concurrently, the methylsulfanyl (-SCH₃) group, a sulfur-containing moiety, can influence lipophilicity, metabolic stability, and engage in specific interactions with biological targets. Understanding how these features, both individually and in concert, dictate the biological activity is paramount for rational drug design.[1][2]

This technical guide provides a comparative analysis of the biological activity of this compound against its key structural analogs. By dissecting the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a predictive framework for this class of compounds, supported by available experimental data and detailed protocols for empirical validation.

Structural Analogs for Comparison

To build a comprehensive understanding, we will evaluate the core molecule in the context of its analogs, categorized by specific structural modifications. This allows for a systematic analysis of how each component contributes to the overall biological profile.

  • Core Molecule: this compound

  • Positional Isomers & Halogen Variations: Examining the impact of substituent placement and the nature of the halogen.

    • Analog A1: 3-Chlorobenzaldehyde

    • Analog A2: 4-Chlorobenzaldehyde

  • Sulfur Oxidation State Analogs: Investigating the effect of oxidizing the thioether group, which significantly alters polarity and hydrogen bonding capacity.

    • Analog B1: 3-Chloro-4-methylsulfinyl-benzaldehyde (Sulfoxide)

    • Analog B2: 3-Chloro-4-methylsulfonyl-benzaldehyde (Sulfone)

  • Bioisosteric Replacement Analog: Comparing the methylsulfanyl group with a classic, electronically similar hydroxyl group.

    • Analog C1: 3-Chloro-4-hydroxybenzaldehyde

Comparative Analysis of Biological Activity

While direct experimental data for this compound is limited in publicly accessible literature, we can construct a robust, data-driven hypothesis of its activity by analyzing published data for its key analogs. The primary activities of interest for this scaffold are anticancer (cytotoxic) and antimicrobial effects.

Anticancer (Cytotoxic) Activity

Substituted benzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism for the parent benzaldehyde has been linked to the suppression of multiple oncogenic signaling pathways (PI3K/AKT/mTOR, STAT3, NFκB) through the regulation of 14-3-3ζ-mediated protein-protein interactions.[1] A critical study by de Fátima et al. evaluated the cytotoxicity of fifty-four substituted benzaldehydes, providing invaluable data for our SAR analysis.[3]

Table 1: Comparative Cytotoxicity of Benzaldehyde Analogs against Human Cancer Cell Lines [3]

CompoundSubstituentsHCT-116 (Colon) IC₅₀ (µg/mL)OVCAR-8 (Ovary) IC₅₀ (µg/mL)SF-295 (Glioblastoma) IC₅₀ (µg/mL)
BenzaldehydeUnsubstituted18.1213.12> 50
Analog A1 3-Chloro12.81> 5025.12
Analog A2 4-Chloro9.49> 5029.83
Analog C1 3-Chloro, 4-Hydroxy11.893.6528.18

Structure-Activity Relationship (SAR) Insights:

  • Impact of Chlorination: The addition of a single chloro group at either the 3- or 4-position (Analogs A1 and A2) enhances cytotoxicity against the HCT-116 colon cancer cell line compared to the unsubstituted benzaldehyde.[3] This suggests the electron-withdrawing nature or the potential for halogen bonding of the chlorine atom contributes positively to the anticancer activity.

  • Positional Importance: 4-Chlorobenzaldehyde (Analog A2) shows slightly greater potency against HCT-116 than 3-Chlorobenzaldehyde (Analog A1), indicating that the substituent position influences target interaction.

  • Synergy of Substituents: The combination of a 3-chloro and a 4-hydroxy group (Analog C1) results in a compound with potent activity not only against HCT-116 but also remarkably high potency against the OVCAR-8 ovarian cancer cell line (IC₅₀ = 3.65 µg/mL).[3] This highlights a synergistic effect between the two substituents.

Predicted Activity of this compound:

Based on the SAR, we can predict that the core molecule, This compound , will exhibit significant cytotoxicity. The 3-chloro group establishes a baseline of enhanced activity. The 4-methylsulfanyl group, being a bioisostere of the 4-hydroxy group but with increased lipophilicity, is likely to confer potent activity, potentially with a different selectivity profile across cell lines compared to Analog C1 due to altered cell permeability and target interactions.

Furthermore, the oxidized analogs, 3-Chloro-4-methylsulfinyl-benzaldehyde (B1) and 3-Chloro-4-methylsulfonyl-benzaldehyde (B2) , are predicted to have even greater activity. The sulfoxide and sulfone moieties are strong hydrogen bond acceptors and increase the polarity of the molecule, which can lead to stronger and more specific interactions with biological targets.

Antimicrobial Activity

Benzaldehyde derivatives, particularly as thiosemicarbazones, are known to possess antimicrobial properties.[4][5] The core reactive group is often the aldehyde, which can form Schiff bases with amines on biological macromolecules. The chloro and methylsulfanyl substituents are expected to modulate this activity.

Structure-Activity Relationship (SAR) Insights:

  • Halogen Contribution: Studies on derivatives of 4-chlorobenzaldehyde show significant antimicrobial potential, indicating the chloro-substituent is favorable for this activity.[4]

  • Sulfur Moiety: Thioether (-S-) and other sulfur-containing groups are integral parts of many antimicrobial drugs.[2][6] They can interfere with cellular redox balance and interact with metalloenzymes in pathogens.

  • General Principle: The antifungal activity of some benzaldehydes has been linked to their ability to disrupt cellular antioxidation systems, indicating a pro-oxidant mechanism of action.[7]

Predicted Activity of this compound and Analogs:

It is highly probable that This compound possesses antimicrobial activity. The combination of the reactive aldehyde, the activity-enhancing chloro group, and the sulfur moiety creates a pharmacophore with strong potential. The lipophilicity of the methylsulfanyl group may enhance its ability to penetrate microbial cell membranes. The oxidized analogs (B1 and B2 ) may exhibit a different spectrum of activity, as the change in polarity and electronic properties could alter their primary microbial targets.

Experimental Protocols & Methodologies

To empirically validate the predicted activities, standardized in vitro assays are essential. The following are detailed, step-by-step protocols for assessing cytotoxicity and antimicrobial efficacy.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Readout A 1. Cell Seeding Plate cells in 96-well plates. Incubate 24h. B 2. Compound Treatment Add serial dilutions of test compounds. A->B C 3. Incubate Treat cells for 48-72h at 37°C, 5% CO2. B->C D 4. Add MTT Reagent Add 10 µL of 5 mg/mL MTT. Incubate for 2-4h. C->D E 5. Solubilize Formazan Add 100 µL DMSO or other solubilizing agent. D->E F 6. Measure Absorbance Read at 570 nm using a microplate reader. E->F

Caption: Workflow for determining cell viability via MTT assay.

Step-by-Step Methodology:

  • Cell Plating: Seed human cancer cells (e.g., HCT-116, OVCAR-8) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]

Workflow Diagram: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout A 1. Compound Dilution Prepare 2-fold serial dilutions of compounds in broth in a 96-well plate. C 3. Inoculation Add diluted bacterial suspension to each well. A->C B 2. Inoculum Prep Adjust bacterial culture to 0.5 McFarland standard and dilute to final concentration. B->C D 4. Incubation Incubate at 37°C for 16-24 hours. C->D E 5. Visual Inspection Determine the lowest concentration with no visible turbidity (MIC). D->E

Caption: Workflow for determining Minimum Inhibitory Concentration.

Step-by-Step Methodology:

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Inoculum Dilution: Dilute the standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the plate containing the diluted compounds with 50 µL of the final bacterial inoculum. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[14]

Synthesis Pathway

The synthesis of this compound and its sulfonyl analog can be approached via nucleophilic aromatic substitution, followed by oxidation.

Diagram: Synthetic Route

Synthesis cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation DCB 3,4-Dichlorobenzaldehyde Product1 3-Chloro-4-methylsulfanyl- benzaldehyde DCB->Product1 Phase Transfer Catalyst NaSMe Sodium thiomethoxide (NaSMe) NaSMe->Product1 Product2 3-Chloro-4-methylsulfonyl- benzaldehyde Product1->Product2 Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Product2

Caption: Proposed synthesis of the core compound and its sulfone analog.

A plausible synthetic route starts with 3,4-dichlorobenzaldehyde. A nucleophilic aromatic substitution reaction with sodium thiomethoxide (sodium methyl mercaptide), often facilitated by a phase-transfer catalyst, can selectively replace the 4-chloro group to yield This compound .[15] Subsequent oxidation of the resulting thioether with an appropriate oxidizing agent, such as hydrogen peroxide, can yield the corresponding 3-Chloro-4-methylsulfonyl-benzaldehyde (Analog B2).[16]

Conclusion and Future Directions

This guide establishes a strong, data-inferred rationale for the biological significance of This compound and its analogs. The structure-activity relationship analysis, based on cytotoxicity data from closely related compounds, predicts potent anticancer activity, particularly for the core molecule and its oxidized sulfone derivative.[3] Similarly, the combination of key pharmacophoric features suggests promising antimicrobial properties.

The true potential of this chemical scaffold, however, can only be unlocked through empirical validation. The detailed protocols provided herein for cytotoxicity and antimicrobial screening offer a direct path for researchers to test these hypotheses.

Future research should focus on:

  • Synthesis and Screening: Synthesizing the complete series of analogs (A1, A2, B1, B2, C1, and the core molecule) and performing head-to-head comparisons using the described protocols.

  • Mechanism of Action Studies: Investigating whether the cytotoxic mechanism of these specific analogs aligns with the 14-3-3ζ pathway identified for benzaldehyde or if the unique substituents introduce novel mechanisms.

  • Broad-Spectrum Profiling: Expanding the screening to a wider panel of cancer cell lines and microbial strains to identify spectra of activity and potential for selective toxicity.

By systematically exploring this chemical space, the scientific community can further elucidate the therapeutic potential of substituted benzaldehydes and pave the way for the development of novel, effective drug candidates.

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